2,4-Dimethyl-6-(pyridin-2-ylthio)pyrimidine
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Overview
Description
2,4-Dimethyl-6-(pyridin-2-ylthio)pyrimidine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of two methyl groups at positions 2 and 4, and a pyridin-2-ylthio group at position 6 of the pyrimidine ring. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Mechanism of Action
Target of Action
Pyridodipyrimidine heterocycles, a class of compounds to which 2,4-dimethyl-6-(pyridin-2-ylthio)pyrimidine belongs, have been known to interact with various biological targets such as dhfr and egfr .
Mode of Action
It is known that pyridodipyrimidine heterocycles can inhibit the activity of their targets, leading to various downstream effects .
Biochemical Pathways
Compounds of the pyridodipyrimidine class have been known to affect various biochemical pathways due to their interaction with different biological targets .
Result of Action
Pyridodipyrimidine heterocycles have been known to exhibit diverse biological activities, such as antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer effects .
Preparation Methods
The synthesis of 2,4-Dimethyl-6-(pyridin-2-ylthio)pyrimidine can be achieved through various synthetic routes. One common method involves the reaction of 2,4-dimethylpyrimidine with pyridin-2-ylthiol in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures. Another approach involves the cyclization of appropriate precursors under acidic or basic conditions to form the desired pyrimidine ring .
Chemical Reactions Analysis
2,4-Dimethyl-6-(pyridin-2-ylthio)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding thiol or sulfide derivatives.
Scientific Research Applications
2,4-Dimethyl-6-(pyridin-2-ylthio)pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits various biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic applications, including its role as an anti-cancer and anti-viral agent.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of agrochemicals
Comparison with Similar Compounds
2,4-Dimethyl-6-(pyridin-2-ylthio)pyrimidine can be compared with other similar compounds, such as:
2,4-Dimethyl-6-(phenylthio)pyrimidine: Similar structure but with a phenylthio group instead of a pyridin-2-ylthio group.
2,4-Dimethyl-6-(methylthio)pyrimidine: Contains a methylthio group at position 6.
2,4-Dimethyl-6-(ethylthio)pyrimidine: Contains an ethylthio group at position 6.
These compounds share similar chemical properties but may exhibit different biological activities and applications due to the variations in their substituents .
Properties
IUPAC Name |
2,4-dimethyl-6-pyridin-2-ylsulfanylpyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3S/c1-8-7-11(14-9(2)13-8)15-10-5-3-4-6-12-10/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVCZOLQMRCXCQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)SC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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